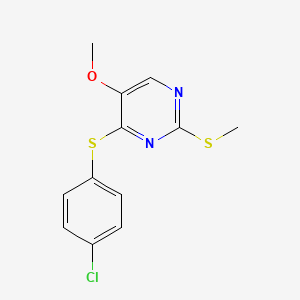

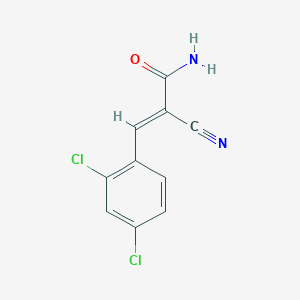

![molecular formula C27H23N3OS B2644255 2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793846-38-4](/img/structure/B2644255.png)

2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were not explicitly mentioned in the available sources .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds : Compounds similar to 2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been synthesized for potential biological activities. For instance, Ashalatha et al. (2007) synthesized derivatives of tetrahydro[1]benzothieno[2,3-d]pyrimidin, exhibiting anti-inflammatory, CNS depressant, and antimicrobial activities Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007.

Theoretical and Experimental Studies : Önal et al. (2010) conducted experimental and theoretical studies on 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one/-thione compounds, providing insights into their chemical reactions and potential applications in various fields Önal, Yıldırım, Kandemirli, & Arslan, 2010.

Nonlinear Optical (NLO) Properties : Hussain et al. (2020) explored the nonlinear optical properties of thiopyrimidine derivatives, highlighting their potential in medicine and NLO fields Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020.

Antiproliferative Activity in Cancer Research : Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives, evaluating their antiproliferative activity against various cancer cell lines Nagaraju, Reddy, Padmaja, & Ugale, 2020.

Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel pyrimidine derivative, which exhibited antibacterial activity against Gram-positive and Gram-negative strains Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019.

Synthesis of Novel Pyrimidine Derivatives : Önal et al. (2008) focused on the synthesis of new dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives, indicating their significance in pharmaceutical research Önal, Ceran, & Şahin, 2008.

Antitumor Activity : Grivsky et al. (1980) developed pyrimidine derivatives with significant activity against Walker 256 carcinosarcoma, emphasizing the antitumor potential of these compounds Grivsky, Lee, Sigel, Duch, & Nichol, 1980.

Pharmaceutical Research : Aoyagi et al. (2002) conducted research on aminoallylation of activated olefins, which can contribute to the development of new pharmaceuticals Aoyagi, Nakamura, & Yamamoto, 2002.

Inhibitors of Dihydrofolate Reductase : Gangjee et al. (2005) synthesized compounds as inhibitors of dihydrofolate reductase, demonstrating their potential in antitumor treatment Gangjee, Lin, Kisliuk, & McGuire, 2005.

Antibacterial and Antifungal Activity : Maddila et al. (2016) developed novel benzothiazole pyrimidine derivatives with significant antibacterial and antifungal properties Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3OS/c1-18-11-13-22(14-12-18)30-26(31)25-24(23(16-28-25)21-9-4-3-5-10-21)29-27(30)32-17-20-8-6-7-19(2)15-20/h3-16,28H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGRGQYUIFYDDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

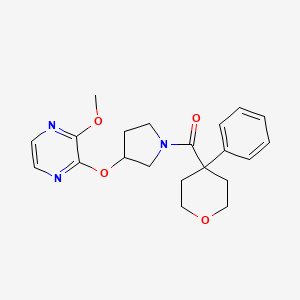

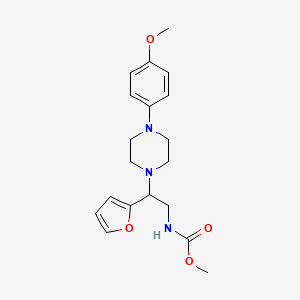

![2-{(E)-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2644172.png)

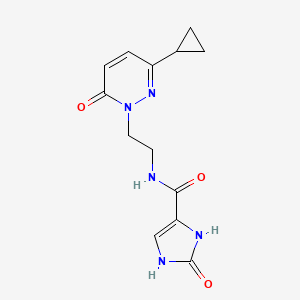

![2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride](/img/structure/B2644183.png)

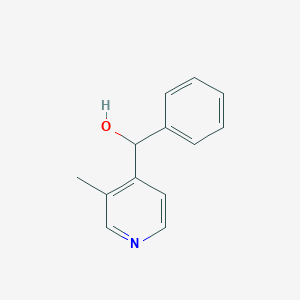

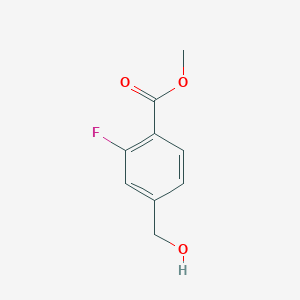

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2644186.png)

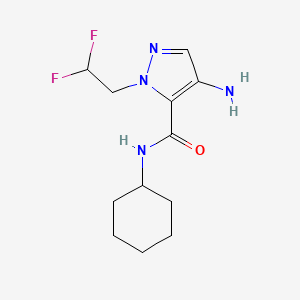

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2644190.png)